molecular formula C21H26N4O4 B2847363 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzamide CAS No. 897620-09-6

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzamide

Cat. No. B2847363
CAS RN: 897620-09-6
M. Wt: 398.463
InChI Key: OHROYBITFKHWIW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule likely containing a benzene ring structure due to the presence of phenyl groups . It also contains a nitro group (-NO2), a morpholino group, and a dimethylamino group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation reactions and Friedel-Crafts acylations .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a central benzene ring with various functional groups attached . The exact structure would need to be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Structural and Thermochemical Studies

  • Research has explored the molecular complexes formed by certain antibacterial agents with various bases, including 4-aminobenzamide and derivatives involving dimethylamino phenyl and morpholinoethyl groups. These studies have focused on the crystal structure, stability, and thermochemical properties of these complexes, providing insights into their potential applications in the pharmaceutical field (Vangala, Chow, & Tan, 2013).

Synthesis of Heterocyclic Compounds

  • Research has demonstrated methods for synthesizing various heterocyclic compounds starting from nitrobenzamides, which include structures related to the chemical . These methods provide a pathway to develop novel compounds with potential applications in medicinal chemistry (Angel H. Romero, Salazar, & López, 2013).

Development of Fluorescent Probes

  • A study developed a novel off-on fluorescent probe using a 4-nitroimidazole moiety as a trigger and incorporating morpholino groups. This probe, designed for selective detection of hypoxia or nitroreductase in cells, demonstrates potential applications in biomedical research for disease-relevant imaging (W. Feng et al., 2016).

Polymer Chemistry

  • Research in polymer chemistry has included the synthesis of novel polymers incorporating functional groups related to dimethylamino phenyl and morpholinoethyl. These studies focus on understanding the properties of such polymers and their interactions with biological materials like DNA and bacterial cells, suggesting applications in biotechnology and materials science (P. Sobolčiak et al., 2013).

Biochemistry and Medicinal Applications

  • Various studies have synthesized compounds similar to N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzamide and evaluated them for biological activities like anticonvulsant properties. This research contributes to the understanding of the potential medicinal applications of such compounds (V. Bailleux et al., 1995).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s a drug, it would depend on its interaction with biological systems. If it’s used in material science, it would depend on its physical and chemical properties .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-23(2)18-8-6-16(7-9-18)20(24-10-12-29-13-11-24)15-22-21(26)17-4-3-5-19(14-17)25(27)28/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHROYBITFKHWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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